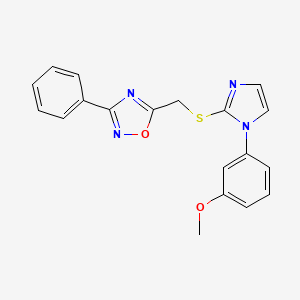

5-(((1-(3-methoxyphenyl)-1H-imidazol-2-yl)thio)methyl)-3-phenyl-1,2,4-oxadiazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group or ring structure. For example, the imidazole ring could be formed through a condensation reaction involving a primary amine and an aldehyde or ketone. The oxadiazole ring could be formed through a cyclization reaction involving a carboxylic acid and a hydrazine .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple ring structures and functional groups. The presence of these groups could potentially result in a highly conjugated system, which could have interesting electronic and optical properties .

Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the various functional groups present. For example, the imidazole ring is a heterocycle that can participate in a variety of reactions, including nucleophilic substitutions and electrophilic additions .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the methoxy group could increase its solubility in organic solvents, while the presence of the imidazole and oxadiazole rings could potentially make it a good ligand for metal ions .

Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition

Research has highlighted the use of 1,3,4-oxadiazole derivatives as corrosion inhibitors. For example, a study evaluated the corrosion inhibition properties of benzimidazole bearing 1,3,4-oxadiazoles for mild steel in sulphuric acid. These derivatives showed potential in protecting mild steel against corrosion, with their effectiveness assessed through gravimetric, electrochemical, SEM, and computational methods. The adsorption characteristics followed the Langmuir adsorption isotherm, indicating a mixed physisorption and chemisorption mechanism on the mild steel surface (Ammal, Prajila, & Joseph, 2018).

Antimicrobial Activity

1,2,4-oxadiazole derivatives have also been synthesized and evaluated for their antimicrobial activities. For instance, novel 2-[1-(5-chloro-2-methoxy-phenyl)-5-methyl-1H-pyrazol-4-yl]-5-(substituted-phenyl)-[1,3,4]oxadiazoles demonstrated significant antibacterial activity against common pathogens like Bacillus subtilis and Staphylococcus aureus, among others. These findings suggest their potential application in developing new antimicrobial agents (Rai, Narayanaswamy, Shashikanth, & Arunachalam, 2009).

Anticancer Evaluation

The anticancer activity of 1,2,4-oxadiazole derivatives has been a significant area of research. A study reported the synthesis and anticancer evaluation of 2-{3-{4-[(5-aryl-1,2,4-oxadiazol-3-yl)methoxy]phenyl}isoxazol-5-yl}-N-(3,4,5-trimethylphenyl)thiazol-4-amine derivatives. These compounds were tested against various human cancer cell lines and demonstrated good to moderate activity, indicating their potential as anticancer agents (Yakantham, Sreenivasulu, & Raju, 2019).

Nematocidal Activity

Additionally, novel 1,2,4-oxadiazole derivatives containing 1,3,4-thiadiazole amide groups were synthesized and evaluated for their nematocidal activities. Some derivatives showed promising activity against Bursaphelenchus xylophilus, suggesting their potential application in developing new nematicides (Liu, Wang, Zhou, & Gan, 2022).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

5-[[1-(3-methoxyphenyl)imidazol-2-yl]sulfanylmethyl]-3-phenyl-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N4O2S/c1-24-16-9-5-8-15(12-16)23-11-10-20-19(23)26-13-17-21-18(22-25-17)14-6-3-2-4-7-14/h2-12H,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTOOWIIPEPWQAE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)N2C=CN=C2SCC3=NC(=NO3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N6-butyl-N4-(4-methoxyphenyl)-N6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2933133.png)

![N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2933134.png)

![(1R,2R)-2-[(5-Methyl-1,3,4-thiadiazol-2-yl)amino]cyclobutan-1-ol](/img/structure/B2933138.png)

![N-(5-chloro-2-methoxyphenyl)-2-[2-(4-fluorophenyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]acetamide](/img/structure/B2933139.png)

![3-(4-Methoxyphenyl)-1-(4-methylbenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2933141.png)

![N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide](/img/structure/B2933147.png)

![Ethyl 2-amino-4,5-dihydronaphtho[1,2-b]thiophene-3-carboxylate](/img/structure/B2933153.png)